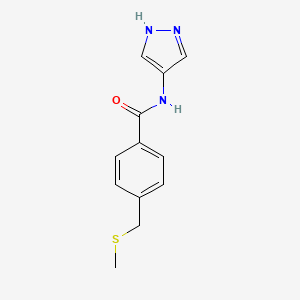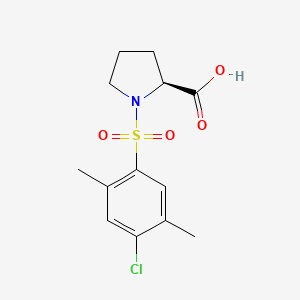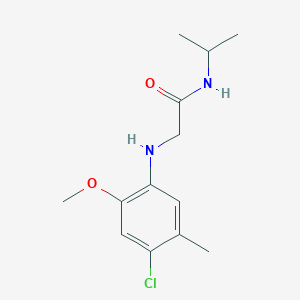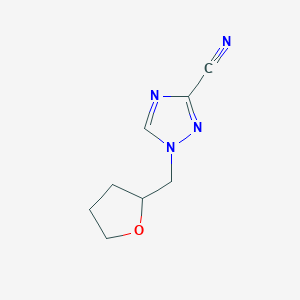
4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide is a compound that features a benzamide core substituted with a methylthio group and a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a methylthiolating agent such as methylthiol or dimethyl disulfide.
Attachment of the Pyrazolyl Group: The pyrazolyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a pyrazolyl boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets. The pyrazolyl group can interact with enzymes or receptors, modulating their activity. The methylthio group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
Uniqueness
4-((Methylthio)methyl)-N-(1h-pyrazol-4-yl)benzamide is unique due to the presence of both a methylthio group and a pyrazolyl group on the benzamide core. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
属性
分子式 |
C12H13N3OS |
|---|---|
分子量 |
247.32 g/mol |
IUPAC 名称 |
4-(methylsulfanylmethyl)-N-(1H-pyrazol-4-yl)benzamide |
InChI |
InChI=1S/C12H13N3OS/c1-17-8-9-2-4-10(5-3-9)12(16)15-11-6-13-14-7-11/h2-7H,8H2,1H3,(H,13,14)(H,15,16) |
InChI 键 |
ZHQSEBBVFNTVBV-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=CC=C(C=C1)C(=O)NC2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)

